

Tributyl(octyl)phosphonium chloride CAS number 56315-19-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Tributyl(octyl)phosphonium chloride
Cat. No.:	B3144918

[Get Quote](#)

An In-depth Technical Guide to **Tributyl(octyl)phosphonium Chloride** (CAS 56315-19-6)

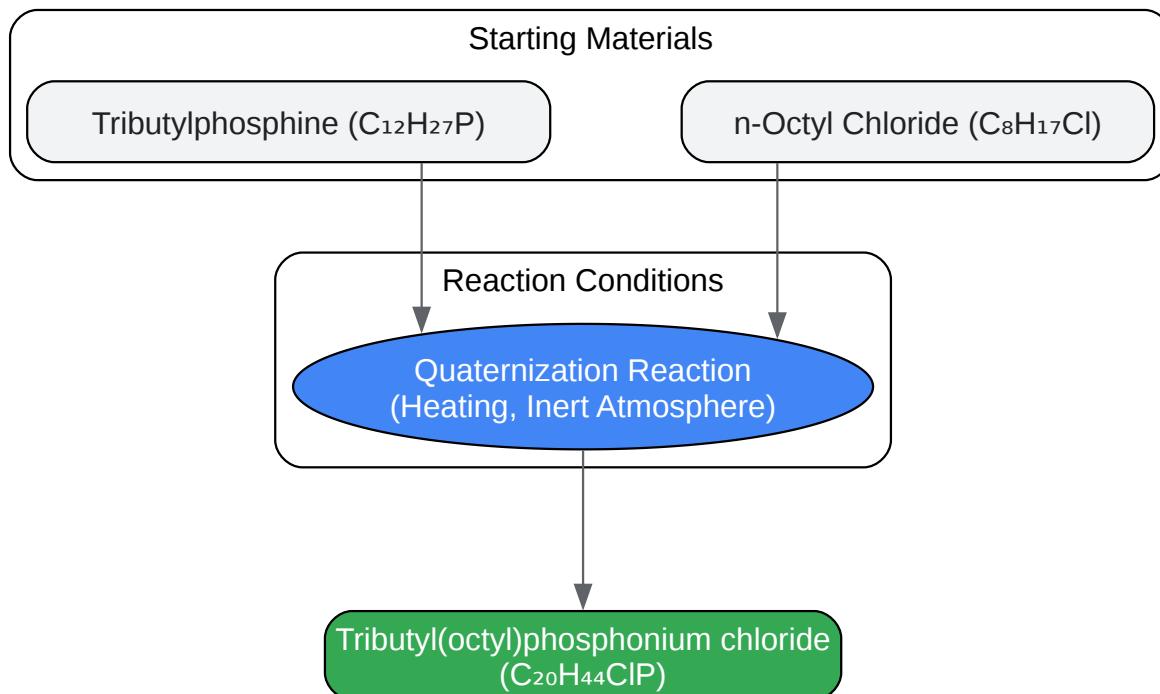
Introduction: A Versatile Phosphonium Salt

Tributyl(octyl)phosphonium chloride, identified by CAS number 56315-19-6, is a quaternary phosphonium salt that has garnered significant attention in both academic research and industrial settings.^{[1][2]} It is a member of the ionic liquid family, characterized by a bulky tributylOctylphosphonium cation and a chloride anion.^[1] Often marketed under the trade name CYPHOS® IL 253, this compound is recognized for its efficacy as a phase transfer catalyst (PTC), a role that is central to its utility in organic synthesis.^{[3][4]} Its unique molecular structure imparts a set of physicochemical properties that make it a powerful tool for chemists and material scientists, enabling reactions between immiscible reactants and often leading to improved reaction rates, higher yields, and milder process conditions.^{[2][4]} This guide provides a comprehensive overview of its properties, synthesis, mechanism of action, and practical applications for researchers and development professionals.

Physicochemical Properties: Structure Meets Function

The performance of **Tributyl(octyl)phosphonium chloride** in various applications is a direct consequence of its chemical and physical characteristics. It typically presents as a colorless to pale yellow, viscous liquid at room temperature.^{[1][3]} Its structure, featuring a central

phosphorus atom bonded to three butyl groups and one octyl group, creates a sterically hindered and lipophilic cation. This bulky nature, combined with the chloride anion, results in a low melting point and notable thermal stability.[1]

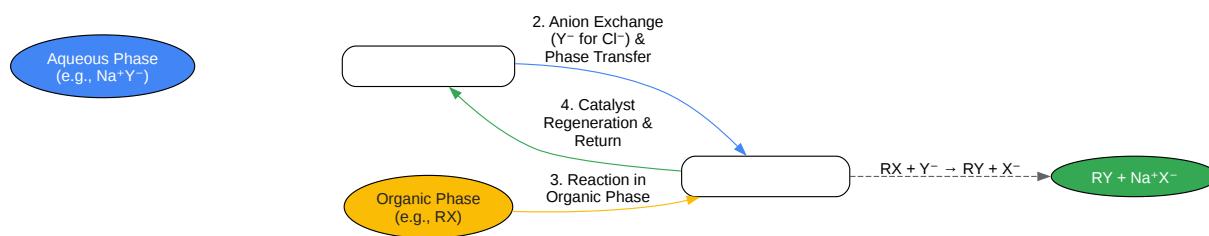

A key feature is its solubility profile. While some sources describe it as highly soluble in water, others state it is insoluble in water but soluble in organic solvents.[1][5] This discrepancy may depend on the specific grade and purity. However, its general utility in biphasic systems underscores its amphiphilic character, allowing it to interact with both aqueous and organic phases. Its high thermal stability, with a boiling point exceeding 200°C, makes it suitable for reactions requiring elevated temperatures.[3]

Property	Value	Source(s)
CAS Number	56315-19-6	[3][5][6]
Molecular Formula	C ₂₀ H ₄₄ ClP	[1][3]
Molecular Weight	350.996 g/mol (or ~351.00)	[3][5]
Appearance	Colorless to pale yellow viscous liquid	[1][3]
Density	~0.92 g/cm ³	[3]
Boiling Point	>200°C	[3]
Flash Point	306°F	[3]
Solubility	Good solubility in organic solvents	[1]

Synthesis: The Quaternization Pathway

The industrial preparation of **Tributyl(octyl)phosphonium chloride** is typically achieved through a quaternization reaction. This process involves the reaction of tributylphosphine with an octyl chloride. The lone pair of electrons on the phosphorus atom of tributylphosphine nucleophilically attacks the electrophilic carbon of the octyl chloride, forming a new phosphorus-carbon bond and displacing the chloride ion. The resulting product is the quaternary phosphonium salt.

The synthesis generally involves heating the reactants, often under an inert atmosphere to prevent oxidation of the phosphine.^[7] The reaction can be carried out neat or in a suitable solvent. Post-reaction, purification steps may be necessary to remove any unreacted starting materials or byproducts.


[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Tributyl(octyl)phosphonium chloride**.

Core Application: Phase Transfer Catalysis (PTC)

The primary application of **Tributyl(octyl)phosphonium chloride** is as a phase transfer catalyst.^{[4][5]} Many valuable organic reactions involve reactants that are soluble in separate, immiscible phases (e.g., an aqueous phase containing an inorganic salt and an organic phase containing an organic substrate). Under normal conditions, the reaction between these species is extremely slow as it can only occur at the limited interface between the two liquids.

PTC overcomes this kinetic barrier.^[4] The bulky, lipophilic phosphonium cation can pair with an anion from the aqueous phase (e.g., hydroxide, cyanide) and transport it into the organic phase. This "phase-transferred" anion is now highly reactive in the organic medium, as it is poorly solvated and paired loosely with the large phosphonium cation.^[8] After the anion reacts with the organic substrate, the phosphonium cation can return to the aqueous phase to pick up another anion, thus continuing the catalytic cycle.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 56315-19-6: Tributyloctylphosphonium chloride [cymitquimica.com]
- 2. nbino.com [nbino.com]
- 3. strem.com [strem.com]
- 4. nbino.com [nbino.com]
- 5. lookchem.com [lookchem.com]
- 6. arctomsci.com [arctomsci.com]

- 7. researchgate.net [researchgate.net]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- To cite this document: BenchChem. [Tributyl(octyl)phosphonium chloride CAS number 56315-19-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3144918#tributyl-octyl-phosphonium-chloride-cas-number-56315-19-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com